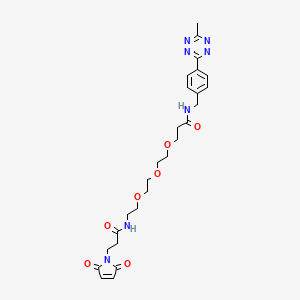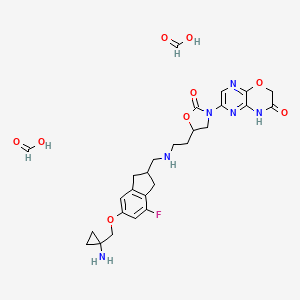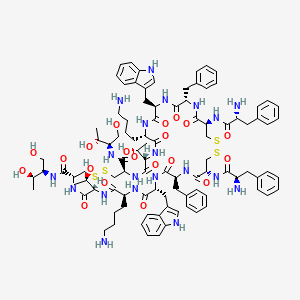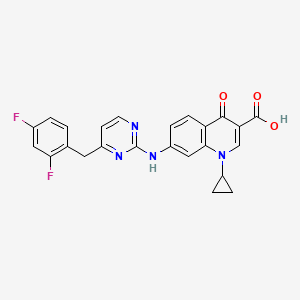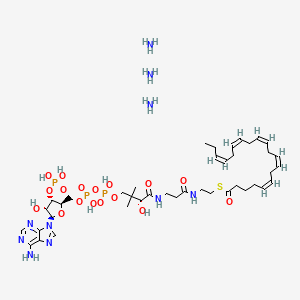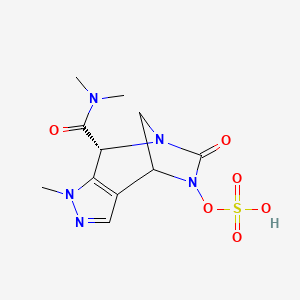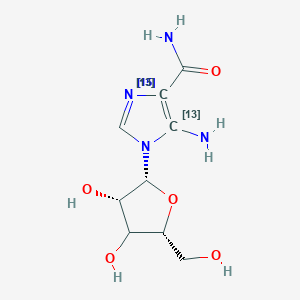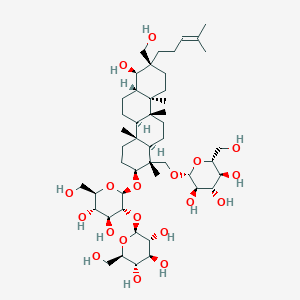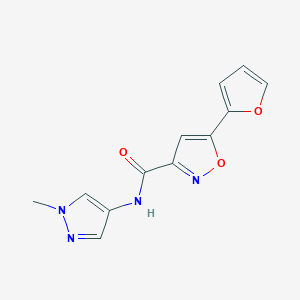![molecular formula C34H32N4O3 B12383852 N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide is a complex organic compound that features both azido and pyrene groups The azido group is known for its reactivity, particularly in click chemistry, while the pyrene group is a polycyclic aromatic hydrocarbon known for its fluorescence properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide typically involves multiple steps:
Formation of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Attachment of the Pyrene Group: The pyrene moiety can be attached through Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Linking the Functional Groups: The final step involves linking the azido and pyrene groups through a series of etherification and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentrations, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Click Chemistry: The azido group readily undergoes cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Oxidation and Reduction: The pyrene group can participate in redox reactions, altering its electronic properties.
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the pyrene group.
Substitution: Nucleophiles such as amines or thiols can replace the azido group.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition.
Oxidized Pyrene Derivatives: Resulting from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution of the azido group.
Applications De Recherche Scientifique
Chemistry
Materials Science: The compound’s fluorescence properties make it useful in the development of fluorescent probes and sensors.
Bioconjugation: The azido group allows for easy attachment to biomolecules, facilitating the study of biological processes.
Biology and Medicine
Imaging: The fluorescent properties of the pyrene group can be utilized in cellular imaging techniques.
Drug Delivery: The compound can be used to create drug conjugates for targeted delivery.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to impart unique optical properties.
Electronics: Its electronic properties make it a candidate for use in organic electronic devices.
Mécanisme D'action
The compound exerts its effects primarily through its functional groups:
Azido Group: Participates in click chemistry, enabling the formation of stable triazole linkages.
Pyrene Group: Exhibits fluorescence, which can be used for imaging and sensing applications.
Molecular Targets and Pathways
Bioconjugation: Targets biomolecules through azide-alkyne cycloaddition.
Fluorescence: Interacts with light to emit fluorescence, useful in imaging applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in having an ethoxy group but lacks the azido and pyrene functionalities.
Bromomethyl methyl ether: Contains an ether group but differs significantly in structure and reactivity.
Uniqueness
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide is unique due to the combination of azido and pyrene groups, which confer both reactivity and fluorescence. This dual functionality is not commonly found in similar compounds, making it particularly valuable for applications requiring both properties.
Propriétés
Formule moléculaire |
C34H32N4O3 |
|---|---|
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide |
InChI |
InChI=1S/C34H32N4O3/c35-38-37-20-22-41-24-23-40-21-19-36-32(39)6-1-3-25-7-9-26(10-8-25)11-12-27-13-14-30-16-15-28-4-2-5-29-17-18-31(27)34(30)33(28)29/h2,4-5,7-10,13-18H,1,3,6,19-24H2,(H,36,39) |
Clé InChI |
AUPFGDDBLIYSNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=CC=C(C=C5)CCCC(=O)NCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


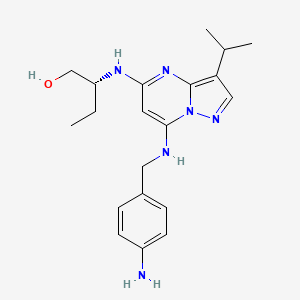
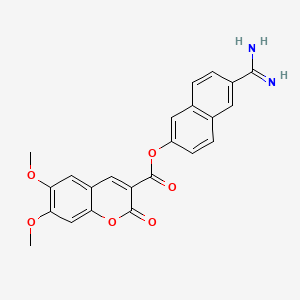
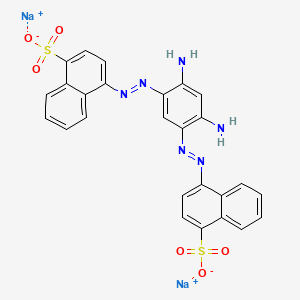
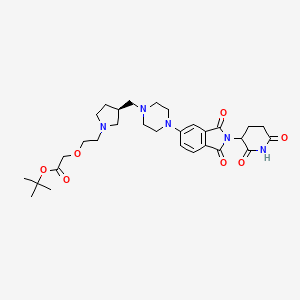
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
